molecular formula C9H15N3O4 B12927032 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6296-46-4

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B12927032
CAS No.: 6296-46-4
M. Wt: 229.23 g/mol
InChI Key: NYXAOEUMNIQNPQ-UHFFFAOYSA-N
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Description

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H15N3O4 It is known for its unique structure, which includes a pyrimidine ring substituted with bis(2-hydroxyethyl)amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, potentially affecting their function. The pyrimidine ring structure allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
  • 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives

Uniqueness

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

6296-46-4

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

5-[bis(2-hydroxyethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O4/c1-11-8(15)7(6-10-9(11)16)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,16)

InChI Key

NYXAOEUMNIQNPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCO)CCO

Origin of Product

United States

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